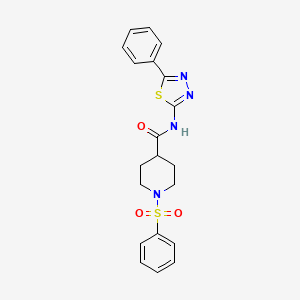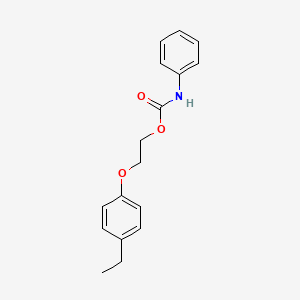
2-(4-ethylphenoxy)ethyl phenylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-ethylphenoxy)ethyl phenylcarbamate, also known as EPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of carbamate compounds and has been found to exhibit several biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
2-(4-ethylphenoxy)ethyl phenylcarbamate has been extensively studied for its potential applications in various fields of science. One of the most significant applications of 2-(4-ethylphenoxy)ethyl phenylcarbamate is in the field of agricultural science, where it has been found to exhibit potent insecticidal activity. Several studies have reported that 2-(4-ethylphenoxy)ethyl phenylcarbamate can effectively control the growth of agricultural pests, including aphids, spider mites, and whiteflies. Additionally, 2-(4-ethylphenoxy)ethyl phenylcarbamate has also been studied for its potential application in the field of medicine, where it has been found to exhibit anticancer and antimicrobial activity.
Wirkmechanismus
The mechanism of action of 2-(4-ethylphenoxy)ethyl phenylcarbamate is not yet fully understood. However, several studies have suggested that 2-(4-ethylphenoxy)ethyl phenylcarbamate exerts its insecticidal and anticancer activity by inhibiting the activity of acetylcholinesterase and DNA topoisomerase, respectively. Acetylcholinesterase is an enzyme that plays a vital role in the nervous system of insects, and its inhibition leads to the accumulation of acetylcholine, resulting in the paralysis of the insect. DNA topoisomerase, on the other hand, is an enzyme that is involved in DNA replication and transcription, and its inhibition leads to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
2-(4-ethylphenoxy)ethyl phenylcarbamate has been found to exhibit several biochemical and physiological effects. In insects, 2-(4-ethylphenoxy)ethyl phenylcarbamate has been found to inhibit the activity of acetylcholinesterase, leading to the accumulation of acetylcholine and subsequent paralysis. In cancer cells, 2-(4-ethylphenoxy)ethyl phenylcarbamate has been found to inhibit the activity of DNA topoisomerase, leading to the inhibition of cancer cell growth. Additionally, 2-(4-ethylphenoxy)ethyl phenylcarbamate has also been found to exhibit antimicrobial activity against several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-ethylphenoxy)ethyl phenylcarbamate has several advantages for lab experiments, including its high purity, stability, and potency. Additionally, 2-(4-ethylphenoxy)ethyl phenylcarbamate is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using 2-(4-ethylphenoxy)ethyl phenylcarbamate in lab experiments is its potential toxicity, which must be carefully monitored to ensure the safety of researchers.
Zukünftige Richtungen
There are several possible future directions for research on 2-(4-ethylphenoxy)ethyl phenylcarbamate. One possible direction is to further explore its insecticidal activity and develop more potent insecticides based on 2-(4-ethylphenoxy)ethyl phenylcarbamate. Another possible direction is to investigate its anticancer activity and develop novel cancer therapies based on 2-(4-ethylphenoxy)ethyl phenylcarbamate. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-ethylphenoxy)ethyl phenylcarbamate and its potential applications in other fields of science, such as materials science and environmental science.
Conclusion:
In conclusion, 2-(4-ethylphenoxy)ethyl phenylcarbamate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of science. Its high purity, stability, and potency make it an attractive compound for lab experiments, although its potential toxicity must be carefully monitored. Further research is needed to fully understand the mechanism of action of 2-(4-ethylphenoxy)ethyl phenylcarbamate and its potential applications in various fields of science.
Synthesemethoden
2-(4-ethylphenoxy)ethyl phenylcarbamate can be synthesized using a variety of methods, including the reaction of 4-ethylphenol with ethylene oxide in the presence of a catalyst, followed by the reaction of the resulting product with phenyl isocyanate. Another method involves the reaction of 4-ethylphenol with chloroacetyl chloride, followed by the reaction of the resulting product with phenyl isocyanate. Both of these methods have been reported to yield high purity 2-(4-ethylphenoxy)ethyl phenylcarbamate.
Eigenschaften
IUPAC Name |
2-(4-ethylphenoxy)ethyl N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-2-14-8-10-16(11-9-14)20-12-13-21-17(19)18-15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTVBSYVGIKJQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCOC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198550 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-Ethylphenoxy)ethyl phenylcarbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

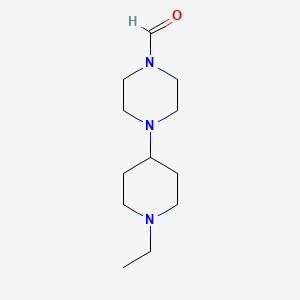
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(2,4,5-trichlorophenoxy)acetamide](/img/structure/B5236783.png)
![1-{2-[5-(3-thienylmethyl)-1,2,4-oxadiazol-3-yl]ethyl}-2-pyrrolidinone](/img/structure/B5236788.png)
![N-[4-(4-chlorophenoxy)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5236794.png)
![ethyl 3-(3-chlorobenzyl)-1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B5236801.png)
![4-{5-[4-(3,4-difluorobenzoyl)-1-piperazinyl]-2-fluoro-4-nitrophenyl}morpholine](/img/structure/B5236806.png)
![8a'-hydroxy-1'-(2-phenylethyl)hexahydro-1'H-spiro[cyclohexane-1,4'-quinazoline]-2'(3'H)-thione](/img/structure/B5236815.png)

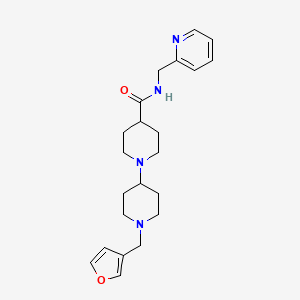
![N,N'-1,4-phenylenebis{N-[(3-nitrophenyl)sulfonyl]acetamide}](/img/structure/B5236841.png)
![2-hydroxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamide](/img/structure/B5236848.png)
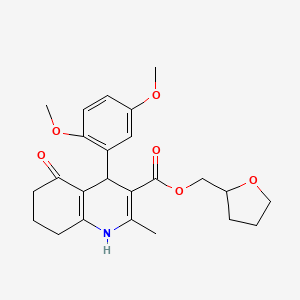
![4-({1-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-1H-tetrazol-5-yl}methyl)morpholine](/img/structure/B5236877.png)
